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Compound of Interest

Compound Name: 4-(Dodecylamino)Phenol

Cat. No.: B1679140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of p-dodecylaminophenol (p-DDAP), a molecule of interest for its potential

therapeutic applications. The document details its chemical and physical characteristics,

provides generalized experimental protocols for its synthesis and property determination, and

explores its biological context, particularly its role as a signaling pathway modulator.

Core Physicochemical Properties
p-Dodecylaminophenol, also known as 4-(dodecylamino)phenol, is an organic compound

characterized by a phenol group substituted with a long, 12-carbon alkyl chain attached via an

amino group at the para position. This amphipathic structure dictates its physical and chemical

behavior, particularly its solubility and interaction with biological membranes.

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for p-dodecylaminophenol (CAS: 25848-37-7) are

summarized in the table below for clear reference and comparison.
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Property Value Data Type Source

Molecular Formula C₁₈H₃₁NO --- --INVALID-LINK--

Molecular Weight 277.44 g/mol --- --INVALID-LINK--[1]

Melting Point 131 °C Experimental --INVALID-LINK--[1]

Boiling Point 416.6 ± 28.0 °C Predicted --INVALID-LINK--[1]

Density 0.960 ± 0.06 g/cm³ Predicted --INVALID-LINK--[1]

pKa 11.02 ± 0.26 Predicted --INVALID-LINK--[1]

LogP (Octanol/Water) 7.1 Computed (XLogP3) --INVALID-LINK--[2]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of p-dodecylaminophenol are

crucial for its application in research and development. The following sections outline

generalized protocols based on standard organic chemistry techniques for similar compounds.

2.1 Synthesis Protocol: Reductive Amination

A common and effective method for synthesizing N-alkylated aminophenols is through

reductive amination. This two-step, one-pot process involves the reaction of an aldehyde with

an amine to form an imine, which is then reduced to the target amine.

Materials:

p-Aminophenol

Dodecanal

Sodium triacetoxyborohydride (STAB)

Dichloroethane (DCE) or Tetrahydrofuran (THF)

Acetic Acid (catalyst)
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl Acetate (eluents)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in the chosen

solvent (DCE or THF).

Imine Formation: Add dodecanal (1.1 eq) to the solution, followed by a catalytic amount of

acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of

the intermediate imine.

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture.

STAB is a mild reducing agent suitable for this reaction.

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours.

Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are

consumed.

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

Extract the aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

The resulting crude product can be purified by silica gel column chromatography using a

hexanes/ethyl acetate gradient to yield pure p-dodecylaminophenol.

Workflow Visualization: Synthesis and Purification
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Caption: General workflow for the synthesis and purification of p-dodecylaminophenol.
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2.2 Property Determination: LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

The shake-flask method is the traditional and most reliable technique for its determination.[3]

Materials:

Pure p-dodecylaminophenol

1-Octanol (pre-saturated with water)

Purified Water (pH 7.4 buffer, pre-saturated with 1-octanol)

Separatory funnel

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

Preparation: Prepare a stock solution of p-dodecylaminophenol in 1-octanol. The

concentration should be chosen to be within the linear range of the analytical instrument.

Partitioning: In a separatory funnel, combine a known volume of the 1-octanol stock solution

with a known volume of the pH 7.4 buffer.

Equilibration: Shake the funnel vigorously for several minutes to ensure thorough mixing and

allow the compound to partition between the two phases. Let the funnel stand until the two

phases have completely separated.

Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of

p-dodecylaminophenol in each phase using a suitable analytical method (e.g., UV-Vis

spectrophotometry at its λmax or HPLC).

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

2.3 Property Determination: pKa (Spectrophotometric Method)
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The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined by UV-

Vis spectrophotometry, which measures the change in absorbance as a function of pH.

Materials:

Pure p-dodecylaminophenol

Series of buffer solutions with known pH values (e.g., spanning pH 9 to 12)

UV-Vis Spectrophotometer

Procedure:

Spectral Scans: Prepare solutions of p-dodecylaminophenol in highly acidic (e.g., pH 2,

where the molecule is fully protonated) and highly basic (e.g., pH 13, where it is fully

deprotonated) solutions. Scan the UV-Vis spectrum for each to identify the absorbance

maxima for both the acidic (HA) and basic (A⁻) forms.

Titration: Prepare a series of solutions of the compound in buffers of varying, precisely

known pH values around the expected pKa.

Measurement: Measure the absorbance of each solution at a wavelength where the acidic

and basic forms have significantly different molar absorptivities.

Calculation: The pKa can be determined using the Henderson-Hasselbalch equation by

plotting the log of the ratio of the concentrations of the deprotonated to protonated forms

versus pH. The pKa is the pH at which the concentrations of the two forms are equal.[5]

Workflow Visualization: Property Determination
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Caption: Standard experimental workflows for determining LogP and pKa values.

Biological Context and Signaling Pathways
p-Dodecylaminophenol (p-DDAP) has been identified as an anti-invasive agent that acts by

suppressing the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9).[1]

MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process

critical for cancer cell invasion and metastasis.[6] Understanding the signaling pathways that

regulate MMP-9 provides a framework for the mechanism of action of p-DDAP.

MMP-9 Gene Expression Regulation: The expression of the MMP-9 gene is controlled by a

complex network of upstream signaling pathways. Various extracellular stimuli, such as growth
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factors and pro-inflammatory cytokines, can activate intracellular signaling cascades that

converge on the MMP-9 promoter. Key transcription factors, including NF-κB (Nuclear Factor

kappa B) and AP-1 (Activator Protein 1), bind to specific elements in the promoter region to

initiate transcription.[1][7] These pathways often involve the activation of Mitogen-Activated

Protein Kinases (MAPKs) like p38, JNK, and ERK.[7][8]

By inhibiting MMP-9 expression or activity, p-DDAP can disrupt this process, thereby reducing

the invasive potential of tumor cells. This action makes it a compound of significant interest in

oncology drug development.

Signaling Pathway Visualization
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Caption: p-DDAP inhibits cell invasion by suppressing MMP-9 expression and activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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